
Tenatoprazole sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenatoprazole sodium is a proton pump inhibitor that has been under clinical testing as a potential treatment for reflux oesophagitis and peptic ulcer . It is a novel compound with an imidazopyridine ring, which differentiates it from other proton pump inhibitors that typically contain a benzimidazole moiety . This structural difference contributes to its prolonged plasma half-life, making it a promising candidate for managing acid-related diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tenatoprazole sodium involves the preparation of 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine . The synthetic route typically includes the following steps:
Formation of the imidazopyridine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Methylation: The addition of methoxy groups is carried out using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods: In industrial settings, the production of tenatoprazole sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tenatoprazol-Natrium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Sulfoxidgruppe kann unter starken Oxidationsbedingungen weiter zu Sulfon oxidiert werden.
Reduktion: Die Sulfoxidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Sulfid reduziert werden.
Substitution: Die Methoxygruppen können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Persäuren.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Alkylhalogenide, Nukleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfonderivate.
Reduktion: Sulfidderivate.
Substitution: Verschiedene substituierte Imidazopyridinderivate.
Wissenschaftliche Forschungsanwendungen
Treatment of Gastroesophageal Reflux Disease (GERD)
Tenatoprazole sodium salt has demonstrated superior efficacy in treating GERD compared to other PPIs like omeprazole and esomeprazole. Clinical studies indicate that it provides better symptom relief and healing of esophageal lesions due to its prolonged acid suppression capabilities .
- Case Study : In a clinical trial, patients receiving tenatoprazole exhibited a significant reduction in GERD symptoms with an intragastric pH maintained above 4.0 for longer durations compared to those on standard PPIs .
Management of Peptic Ulcers
The sodium salt is effective in the treatment of duodenal ulcers, particularly those associated with Helicobacter pylori infection. Its ability to maintain effective acid suppression allows for better healing rates and lower recurrence .
- Case Study : A study involving patients with duodenal ulcers showed that administration of tenatoprazole resulted in a higher healing rate and required fewer doses compared to conventional therapies .
Treatment of Digestive Hemorrhages
This compound is also indicated for managing gastrointestinal bleeding, particularly in patients who are resistant to other PPIs. Its formulation allows for intravenous administration, ensuring rapid onset of action and maximum bioavailability .
- Case Study : In emergency settings, patients with upper gastrointestinal bleeding treated with intravenous tenatoprazole showed quicker stabilization and reduced transfusion requirements compared to those treated with alternative medications .
Pharmacokinetic Advantages
The pharmacokinetic profile of this compound supports its use as a once-daily medication due to its long half-life and sustained inhibition of gastric acid secretion. Studies have shown that it can achieve therapeutic levels with reduced dosing frequency, enhancing patient compliance .
- Key Findings :
Formulation and Administration
This compound can be formulated into various dosage forms including:
- Oral tablets or capsules : For standard treatment regimens.
- Intravenous solutions : For acute care settings.
- Gastroresistant granules : Designed for delayed release in the gastrointestinal tract.
These formulations facilitate improved patient adherence and therapeutic outcomes due to their optimized pharmacokinetics and solubility characteristics .
Wirkmechanismus
. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to the enzyme, tenatoprazole sodium effectively blocks acid secretion, leading to a reduction in gastric acidity . The prolonged half-life of tenatoprazole sodium allows for sustained inhibition of acid secretion, making it effective for both daytime and nighttime acid control .
Vergleich Mit ähnlichen Verbindungen
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
- Esomeprazole
Comparison:
- Structural Differences : Unlike other proton pump inhibitors that contain a benzimidazole moiety, tenatoprazole sodium has an imidazopyridine ring . This structural difference contributes to its unique pharmacokinetic properties.
- Half-Life : Tenatoprazole sodium has a significantly longer half-life compared to other proton pump inhibitors, which allows for prolonged acid suppression .
- Efficacy : Studies have shown that tenatoprazole sodium provides superior control of intragastric acidity during nighttime, with fewer episodes of nocturnal acid breakthrough compared to other proton pump inhibitors .
Biologische Aktivität
Tenatoprazole sodium salt is a prodrug belonging to the class of proton pump inhibitors (PPIs). It exhibits significant biological activity by inhibiting gastric acid secretion, primarily through its active metabolites, which bind to the gastric H+,K+-ATPase enzyme. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetic properties, and therapeutic applications.
Tenatoprazole is converted into its active form, sulfenamide or sulfenic acid, in the acidic environment of the stomach. The active compound specifically binds to cysteine residues (Cys813 and Cys822) in the transmembrane segments of the gastric H+,K+-ATPase enzyme, leading to the formation of disulfide bonds that inhibit acid secretion. The binding affinity is characterized by a stoichiometry of approximately 2.6 nmol/mg of enzyme in vitro and 2.9 nmol/mg in vivo after intravenous administration .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates enhanced bioavailability compared to its free form. Studies show that the sodium salt monohydrate form has a two-fold greater bioavailability due to its improved solubility and stability characteristics .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Maximum Binding (in vivo) | 2.9 nmol/mg at 2 hours post-administration |
Plasma Half-Life | Approximately 3.9 hours for initial binding decay |
Bioavailability | Two-fold greater in sodium salt form |
Biological Activity
Tenatoprazole exhibits a potent inhibitory effect on gastric acid secretion. Its IC50 value for proton transport inhibition is reported at 3.2 μM . This compound demonstrates superior efficacy in controlling intragastric pH levels compared to other PPIs such as esomeprazole.
Comparative Efficacy:
- Intragastric pH Control : Tenatoprazole maintained a median pH of 4.6 ± 0.9 over seven days, significantly higher than esomeprazole's 4.2 ± 0.8 (p < 0.05) .
- Duration Above pH 4 : A higher percentage of patients (81.5%) maintained pH > 4 for at least 16 hours post-treatment with tenatoprazole compared to 34.5% with esomeprazole (p < 0.001) .
Clinical Applications
This compound is indicated for various gastrointestinal disorders, including:
- Gastroesophageal reflux disease (GERD)
- Gastric ulcers
- Dyspepsia
- Helicobacter pylori eradication
Clinical studies have shown that tenatoprazole provides more effective symptom relief and healing rates for gastric lesions than other PPIs . The recommended dosage ranges from 10 mg to 120 mg per day, depending on the condition being treated .
Case Studies
- Gastroesophageal Reflux Disease : In a clinical trial involving patients with GERD, those treated with tenatoprazole experienced significant symptom relief and healing of esophageal lesions compared to those receiving standard PPI therapy.
- Helicobacter pylori Eradication : A study demonstrated that tenatoprazole could effectively reduce the required dosage for H. pylori eradication by approximately one-third while maintaining comparable efficacy, highlighting its potential in combination therapies .
Eigenschaften
InChI |
InChI=1S/C16H18N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3,(H,18,19,20); |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTLYVVABYKLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.[Na] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.